5-Hydroxybenzimidazole
Overview
Description
5-Hydroxybenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group attached at the fifth position. This compound is part of the benzimidazole family, which is known for its wide range of biological and pharmacological activities. Benzimidazoles have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxybenzimidazole typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the condensation of o-phenylenediamine with formic acid under acidic conditions, followed by oxidation to introduce the hydroxyl group at the fifth position. Another approach involves the use of aldehydes or ketones in the presence of an oxidizing agent to achieve the desired hydroxylation .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, in combination with suitable ligands, can facilitate the hydroxylation reaction. Additionally, continuous flow reactors are utilized to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxybenzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzimidazole derivatives.
Scientific Research Applications
5-Hydroxybenzimidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. They are also explored for their anti-inflammatory and antioxidant properties.
Industry: This compound is used in the development of corrosion inhibitors, dyes, and polymers
Mechanism of Action
The mechanism of action of 5-Hydroxybenzimidazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Scavenging: The hydroxyl group can scavenge reactive oxygen species, providing antioxidant effects
Comparison with Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but with the hydroxyl group attached to the nitrogen atom.
5-Methylbenzimidazole: Contains a methyl group instead of a hydroxyl group at the fifth position.
2-Aminobenzimidazole: Features an amino group at the second position
Uniqueness: 5-Hydroxybenzimidazole is unique due to its specific hydroxylation at the fifth position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group enhances its ability to participate in hydrogen bonding and redox reactions, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKSOBREFNTJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194276 | |
Record name | 5-Hydroxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41292-65-3 | |
Record name | 5-Hydroxybenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41292-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxybenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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